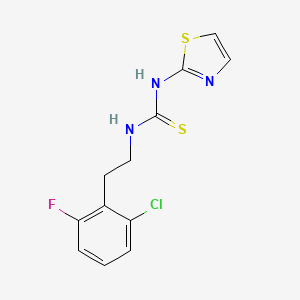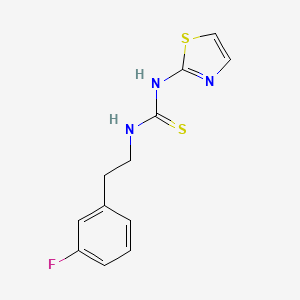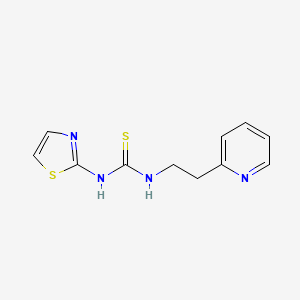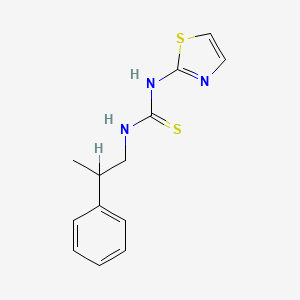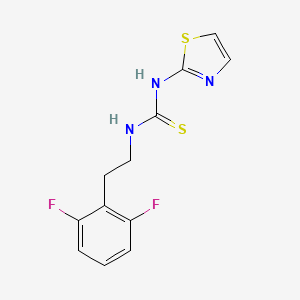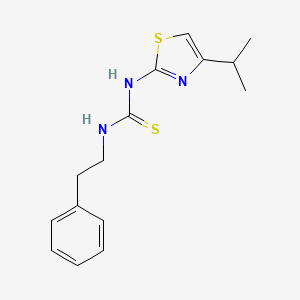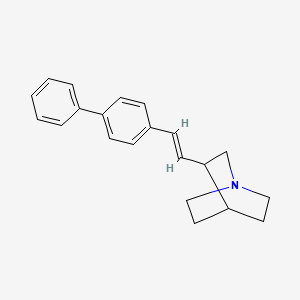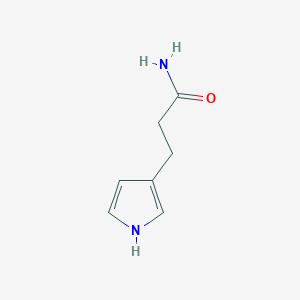
1H-Pyrrole-3-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrrol-3-yl)-propionamide: is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their significant biological activities and are found in various natural products, including bile pigments, heme, and cytochromes . The presence of the pyrrole ring in 3-(1H-Pyrrol-3-yl)-propionamide makes it a compound of interest in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which uses β-ketoesters and ammonia or primary amines . These reactions typically require mild conditions and can be performed in various solvents, including water and ethanol.
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of iron (III) chloride as a catalyst in the Paal-Knorr synthesis allows for the efficient production of N-substituted pyrroles under mild conditions . Additionally, the use of environmentally friendly solvents, such as water or ethanol, is preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-Pyrrol-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the α-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be performed in solvents like dichloromethane.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(1H-Pyrrol-3-yl)-propionamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, pyrrole derivatives are studied for their potential as enzyme inhibitors and their role in biological pathways. They are also investigated for their antimicrobial and anticancer properties .
Medicine: Pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, are explored for their therapeutic potential. They have shown promise in the development of drugs for treating diseases such as cancer, bacterial infections, and neurological disorders .
Industry: In the industrial sector, pyrrole derivatives are used in the production of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications, including materials science and electronics .
Mécanisme D'action
The mechanism of action of 3-(1H-Pyrrol-3-yl)-propionamide involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-(1H-Pyrrol-1-yl)-propanoic acid
- 3-(1H-Pyrrol-3-yl)-1H-inden-1-one
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno(2,3-d)pyrimidin-4(3H)-one
Comparison: 3-(1H-Pyrrol-3-yl)-propionamide is unique due to the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to 3-(1H-Pyrrol-1-yl)-propanoic acid, the amide group in 3-(1H-Pyrrol-3-yl)-propionamide provides additional hydrogen bonding capabilities, potentially enhancing its interaction with biological targets . The presence of the pyrrole ring in all these compounds contributes to their aromaticity and reactivity, making them valuable in various scientific applications .
Propriétés
Numéro CAS |
152509-75-6 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-(1H-pyrrol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)2-1-6-3-4-9-5-6/h3-5,9H,1-2H2,(H2,8,10) |
Clé InChI |
TWGRVIPCCGRSNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



